Ponceau 3R

Vue d'ensemble

Description

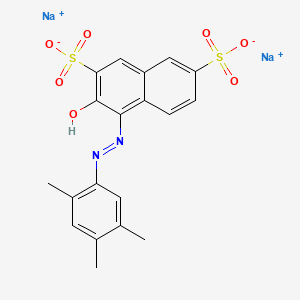

Ponceau 3R, also known as C.I. Food Red 6, is a synthetic azo dye that was historically used as a red food colorant. It belongs to the family of Ponceau dyes, which are named after the French word for “poppy-colored.” The chemical formula for this compound is C19H16N2Na2O7S2, and its molecular weight is 494.44 g/mol . This compound is characterized by its vibrant red color and is used in various applications, including textiles, food products, and biological staining.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ponceau 3R is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a naphthol derivative to produce the azo dye. The reaction typically occurs under acidic conditions, with the presence of sodium nitrite and hydrochloric acid being common reagents .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with the naphthol derivative in a controlled environment to ensure consistent quality and yield. The final product is then purified and dried for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Ponceau 3R undergoes various chemical reactions, including:

Oxidation: The azo group (-N=N-) can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed:

Oxidation: Oxidized products may include quinones and other oxygenated derivatives.

Reduction: Reduction leads to the formation of aromatic amines.

Substitution: Substituted products vary depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Protein Quantification

Ponceau 3R is widely utilized for protein quantification in laboratory settings. It is particularly effective in dot blot assays, where it serves as a reliable staining method for assessing protein concentrations in biological samples.

Case Study: Ponceau S Staining-Based Dot Blot Assay

A study demonstrated the efficacy of a modified Ponceau S-based dot blot assay for quantifying proteins in cell and tissue lysates. The assay showed a linear response over a wide range of protein concentrations (0.25 to 12 µg/µL), significantly outperforming traditional methods like the Bicinchoninic Acid (BCA) assay, which often underestimates protein levels in tissue samples .

Table 1: Comparison of Protein Quantification Methods

| Method | Linear Range (µg/µL) | Advantages | Disadvantages |

|---|---|---|---|

| Ponceau S Dot Blot | 0.25 - 12 | High reliability, cost-effective | Requires optimization for different samples |

| BCA Assay | 0.5 - 20 | Widely used, compatible with many buffers | Underestimates protein in tissues |

Histology and Tissue Staining

In histological applications, this compound is employed to stain proteins on membranes after electrophoresis. This staining process allows researchers to visualize the transfer efficiency and loading uniformity of proteins during Western blotting.

Case Study: Western Blotting Optimization

Research indicated that using this compound for membrane staining improved the accuracy of subsequent Western blot analyses by ensuring equal protein loading across samples . This method reduces the reliance on housekeeping proteins for normalization, which can introduce variability.

Microbiological Applications

This compound has also been explored for its potential in microbiological studies, particularly as a growth indicator for certain bacterial strains.

Case Study: Antimicrobial Activity Assessment

A study investigating the antimicrobial properties of novel compounds against Escherichia coli utilized this compound to visualize bacterial growth inhibition zones on agar plates. The dye facilitated clear differentiation between treated and untreated areas, enhancing the assessment of compound efficacy .

Table 2: Antimicrobial Efficacy of Compounds Visualized with this compound

| Compound Name | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 50 | 15 |

| Compound B | 100 | 25 |

| Control | - | 0 |

Advantages and Limitations

The use of this compound presents several advantages:

- Cost-Effectiveness : Compared to other staining methods, this compound is relatively inexpensive.

- Simplicity : The staining protocol is straightforward and requires minimal equipment.

- Versatility : Applicable across multiple disciplines including biochemistry and microbiology.

However, there are limitations:

- Sensitivity : While effective for many applications, it may not be suitable for detecting low-abundance proteins or specific post-translational modifications.

- Interference : Other components in biological samples may interfere with staining intensity and specificity.

Mécanisme D'action

Ponceau 3R exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then participate in further chemical reactions. The dye’s vibrant color is due to the conjugated system of double bonds, which absorbs specific wavelengths of light. In biological applications, this compound binds to proteins, allowing for their visualization and quantification .

Comparaison Avec Des Composés Similaires

Ponceau 3R is part of a family of azo dyes, which include:

Ponceau 4R: Another red azo dye used in food and cosmetics. It has a similar structure but different substituents on the aromatic rings.

Ponceau S: Used primarily for staining proteins in biological research.

Carmoisine: A red azo dye used in food and cosmetics, similar in structure but with different functional groups.

Uniqueness: this compound is unique due to its specific combination of substituents on the aromatic rings, which gives it distinct chemical and physical properties. Its vibrant red color and ability to bind to proteins make it particularly useful in biological staining and analytical applications .

Activité Biologique

Ponceau 3R, also known as E124, is a synthetic azo dye commonly used in food and cosmetic products. Its biological activity has been a subject of extensive research, particularly concerning its potential mutagenic and carcinogenic effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, associated health risks, and relevant case studies.

This compound is characterized by its azo structure, which can undergo reduction to form potentially harmful aromatic amines. The primary metabolites of concern include 2,4,5-trimethylaniline and p-cresidine, both of which have demonstrated mutagenic properties.

Mechanisms of Biological Activity

-

Mutagenicity and Carcinogenicity

- In Vitro Studies : this compound has been shown to be reduced by human intestinal bacteria (e.g., Fusobacterium sp. 2) to a mutagenic product when metabolically activated by liver enzymes . This process raises concerns about its potential to cause DNA damage.

- Animal Studies : Long-term exposure to this compound has resulted in the development of tumors in various animal models. Specifically, studies have reported bladder tumors in mice and liver tumors in rats following dietary administration .

- Genotoxic Effects

Case Study 1: Tumorigenic Potential in Rodents

A series of studies conducted on rats revealed that long-term oral exposure (up to two years) to this compound at concentrations ranging from 0.5% to 5% led to a significant incidence of liver tumors, including hepatomas and bile duct adenomas . These findings prompted the International Agency for Research on Cancer (IARC) to classify this compound as "possibly carcinogenic to humans" based on sufficient evidence from animal studies .

Case Study 2: Mutagenicity Assessment

In a controlled laboratory setting, this compound was subjected to metabolic activation using liver microsomes. The results indicated that the dye could induce mutations in bacterial strains, reinforcing its classification as a mutagen . This study highlights the importance of metabolic activation in assessing the mutagenic potential of dietary additives.

Data Table: Summary of Biological Activity Studies

Propriétés

Numéro CAS |

3564-09-8 |

|---|---|

Formule moléculaire |

C19H18N2NaO7S2 |

Poids moléculaire |

473.5 g/mol |

Nom IUPAC |

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28); |

Clé InChI |

HNHAXVUYRRSISO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |

SMILES canonique |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

Apparence |

Solid powder |

Color/Form |

DARK RED POWDER FORMS CHERRY-RED SOLN IN WATER & ACIDS |

melting_point |

greater than 572 °F (NTP, 1992) |

Key on ui other cas no. |

3564-09-8 |

Description physique |

Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

50 to 100 mg/mL at 66° F (NTP, 1992) SOL IN WATER, SLIGHTLY SOL IN ALCOHOL Sol in acids; slightly soluble in alcohol; insol in alkalies INSOL IN VEGETABLE OILS |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ponceau 3R; NSC10461; NSC-10461; NSC10461 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.